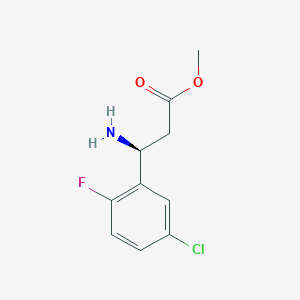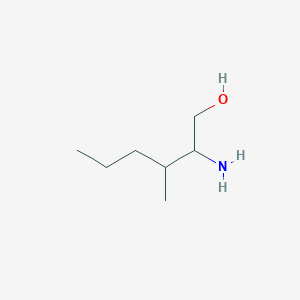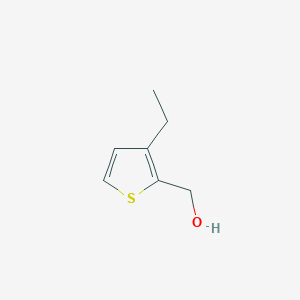
(3-Ethylthiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylthiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the third carbon of the thiophene ring and a methanol group attached to the second carbon. Thiophenes are known for their stability and are widely used in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylthiophen-2-yl)methanol typically involves the introduction of an ethyl group to the thiophene ring followed by the addition of a methanol group. One common method is the Friedel-Crafts alkylation, where ethyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ethylthiophene can then be subjected to a Grignard reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (3-Ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiophene ring can be reduced to a tetrahydrothiophene derivative using hydrogenation.
Substitution: Halogenation can occur at the thiophene ring using halogens like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: (3-Ethylthiophen-2-yl)carboxylic acid.
Reduction: Tetrahydro-(3-ethylthiophen-2-yl)methanol.
Substitution: 5-Bromo-(3-ethylthiophen-2-yl)methanol.
Scientific Research Applications
(3-Ethylthiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (3-Ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Thiophene-2-methanol: Lacks the ethyl group, making it less hydrophobic.
3-Methylthiophene-2-methanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Ethylthiophene: Lacks the methanol group, limiting its applications in certain chemical reactions.
Uniqueness: (3-Ethylthiophen-2-yl)methanol is unique due to the presence of both an ethyl and a methanol group, which enhances its versatility in chemical synthesis and its potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
CAS No. |
139502-02-6 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(3-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C7H10OS/c1-2-6-3-4-9-7(6)5-8/h3-4,8H,2,5H2,1H3 |
InChI Key |
ZVSCUUIVFHMDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
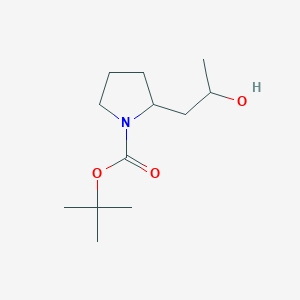

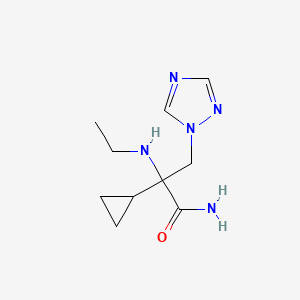

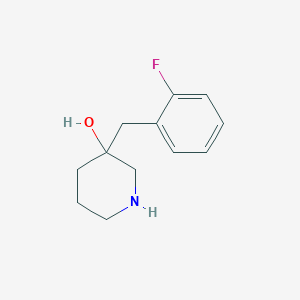
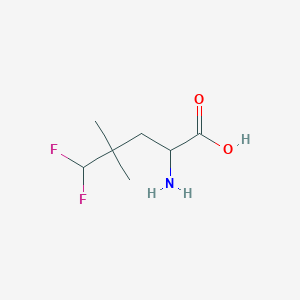

![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
